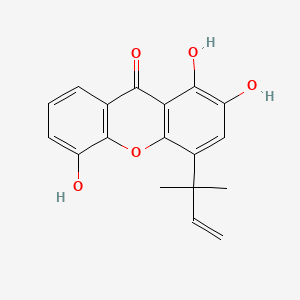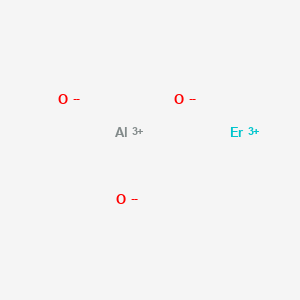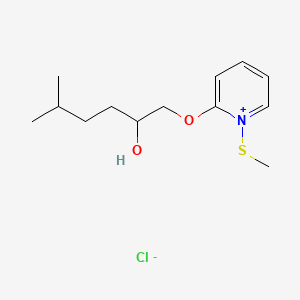
Samarium-146
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium-146, is a weakly radioactive isotope of the chemical element samarium. It has 84 neutrons in its atomic nucleus in addition to the element-specific 62 protons, resulting in a mass number of 146 . This isotope is known for emitting alpha particles during its radioactive decay process . This compound is not commonly found in nature due to its relatively short half-life of approximately 92 million years . It is primarily used in scientific research, particularly in the field of geochronology for dating geological and extraterrestrial samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium-146 can be synthesized through the decay of europium-146, which has a half-life of 4.61 days . The production process involves irradiating a target material, such as tantalum, with a high-energy proton beam to produce europium-146. This europium-146 then decays into this compound . The synthesized this compound is then chemically separated from other isotopic impurities using techniques such as gamma spectroscopy and isotope dilution .
Industrial Production Methods
Industrial production of this compound is not common due to its limited practical applications and the complexity of its synthesis. when required for research purposes, it is produced in specialized facilities equipped with high-energy accelerators and advanced separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Samarium-146 primarily undergoes alpha decay, emitting helium-4 particles . This decay process transforms this compound into neodymium-142 . The isotope does not participate in typical chemical reactions such as oxidation, reduction, or substitution due to its radioactive nature and the specific conditions required for its synthesis and handling .
Common Reagents and Conditions
The synthesis and handling of this compound require highly controlled environments and specialized equipment. Common reagents used in the separation process include hydrochloric acid (HCl) and various ion-exchange resins . The conditions for these reactions are typically stringent, involving precise temperature and pressure controls to ensure the purity and stability of the isotope .
Major Products Formed
The primary product formed from the decay of this compound is neodymium-142 . This transformation is significant in the context of radiometric dating, where the ratio of this compound to neodymium-142 is used to determine the age of geological samples .
Aplicaciones Científicas De Investigación
Samarium-146 has several important applications in scientific research:
-
Geochronology: : The isotope is used as a chronometer to date geological and extraterrestrial samples, such as meteorites and moon rocks . The ratio of this compound to neodymium-142 provides valuable information about the age and formation processes of these samples .
-
Astrophysics: : Researchers use this compound to study the formation and evolution of the solar system . Its decay rate helps in understanding the timing of events that occurred in the early solar system .
-
Nuclear Physics: : this compound is used in experiments to study nuclear reactions and decay processes . Its unique properties make it a valuable tool for understanding fundamental nuclear physics .
Mecanismo De Acción
The primary mechanism of action for samarium-146 is its alpha decay process. During this process, the isotope emits helium-4 particles, transforming into neodymium-142 . This decay process is governed by the nuclear binding energy and the specific conditions within the atomic nucleus . The emitted alpha particles can be detected and measured, providing valuable data for various scientific applications .
Comparación Con Compuestos Similares
Similar Compounds
Samarium-146 can be compared with other isotopes of samarium, such as samarium-147 and samarium-148 . These isotopes also undergo alpha decay but have different half-lives and decay products . For example, samarium-147 decays into neodymium-143, while samarium-148 decays into neodymium-144 .
Uniqueness
What sets this compound apart is its specific half-life and its use in dating geological and extraterrestrial samples . Unlike other samarium isotopes, this compound is particularly valuable for understanding the early history of the solar system and the formation of planetary bodies . Its unique decay properties and the resulting neodymium-142 make it a crucial tool in geochronology and astrophysics .
Propiedades
Número CAS |
14913-64-5 |
|---|---|
Fórmula molecular |
Sm |
Peso molecular |
145.913 |
Nombre IUPAC |
samarium-146 |
InChI |
InChI=1S/Sm/i1-4 |
Clave InChI |
KZUNJOHGWZRPMI-AHCXROLUSA-N |
SMILES |
[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


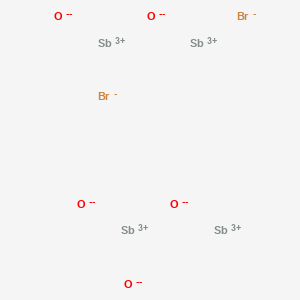
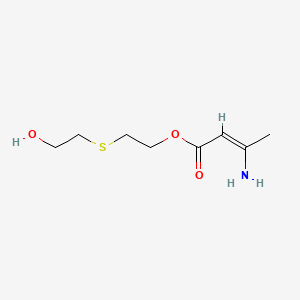


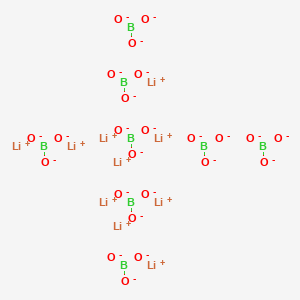
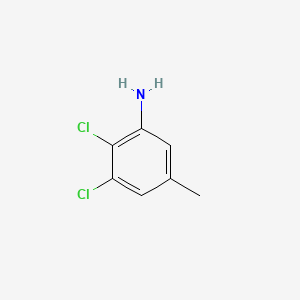
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/new.no-structure.jpg)
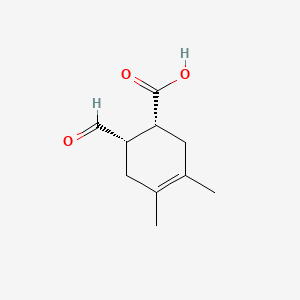
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

